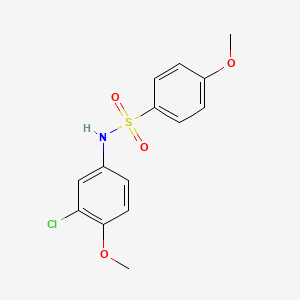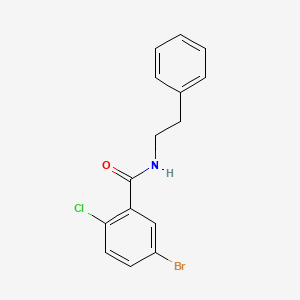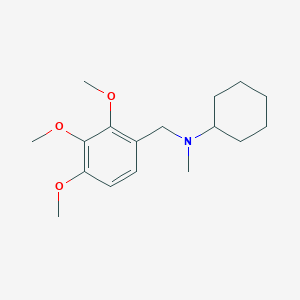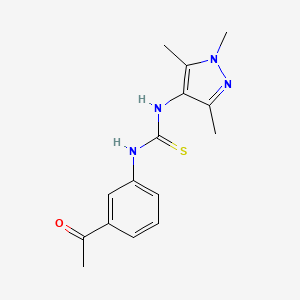![molecular formula C15H12N2O4 B5803460 N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDBPC, is a chemical compound that has been widely studied for its potential therapeutic applications. BDBPC is a member of the benzodioxole family of compounds, which are characterized by their unique chemical structure and diverse pharmacological properties. In
作用機序
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in the regulation of neurotransmitter and cell signaling. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects in the body. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to modulate the activity of immune cells such as T cells and macrophages, which could be useful in the treatment of autoimmune diseases.
実験室実験の利点と制限
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is its relatively low bioavailability, which could limit its therapeutic potential in vivo.
将来の方向性
There are several future directions for the study of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel therapeutic applications. In neurology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs for the treatment of neurodegenerative diseases. In oncology, future studies could focus on the development of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide analogs with enhanced anticancer properties. In immunology, future studies could focus on the use of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases, cancer, and autoimmune diseases. The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide is relatively easy, and it has several advantages for lab experiments. However, more research is needed to fully understand the mechanism of action of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide and to optimize its pharmacokinetic properties.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction between 2-amino-benzamide and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the amino group of 2-amino-benzamide and the carboxylic acid group of 1,3-benzodioxole-5-carboxylic acid. The resulting product is then purified by recrystallization or column chromatography to obtain pure N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In immunology, N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c16-14(18)10-3-1-2-4-11(10)17-15(19)9-5-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIZQLUODWGPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202794 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-carbamoylphenyl)-1,3-benzodioxole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)




![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)